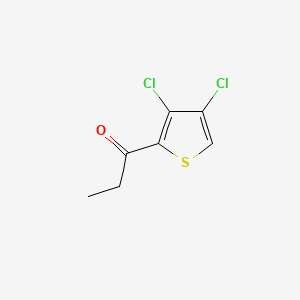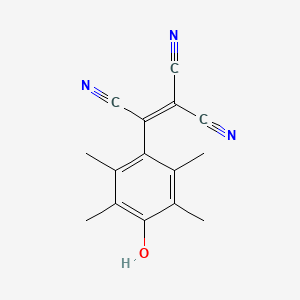![molecular formula C19H24N2O B14351144 2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol CAS No. 5083-86-3](/img/structure/B14351144.png)
2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly found in pharmaceuticals and agrochemicals. This compound, in particular, has been studied for its potential therapeutic applications and its role in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol typically involves the reaction of 4-methylphenylpiperazine with a suitable phenylethanol derivative. One common method is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (such as piperazine), and a phenyl compound. The reaction is usually carried out under acidic conditions and requires careful control of temperature and pH to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as an antidepressant, antipsychotic, or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing the release or uptake of neurotransmitters. This interaction can modulate various physiological processes, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[4-(4-Bromophenyl)piperazin-1-yl]-1-phenylethanol
- 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-phenylethanol
- 2-[4-(4-Chlorophenyl)piperazin-1-yl]-1-phenylethanol
Uniqueness
2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol is unique due to the presence of the 4-methylphenyl group, which can influence its pharmacokinetic properties and biological activity. This structural variation can lead to differences in its interaction with molecular targets, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
5083-86-3 |
|---|---|
Formule moléculaire |
C19H24N2O |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
2-[4-(4-methylphenyl)piperazin-1-yl]-1-phenylethanol |
InChI |
InChI=1S/C19H24N2O/c1-16-7-9-18(10-8-16)21-13-11-20(12-14-21)15-19(22)17-5-3-2-4-6-17/h2-10,19,22H,11-15H2,1H3 |
Clé InChI |
YBIHBJLEGXTDCM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2CCN(CC2)CC(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


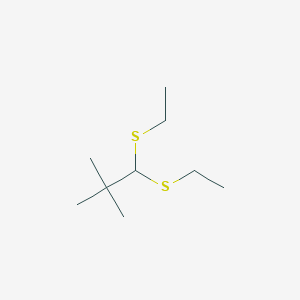
![Bis(2-methylphenyl)bis[(naphthalene-1-sulfonyl)oxy]stannane](/img/structure/B14351071.png)
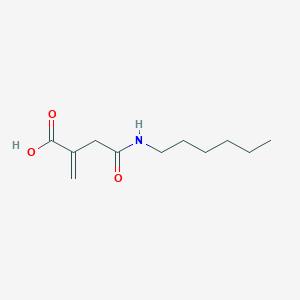
![[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]urea](/img/structure/B14351087.png)
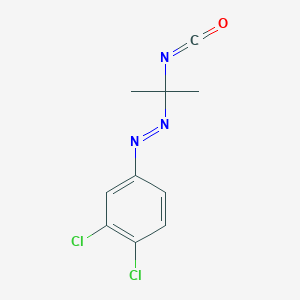
![[(2,4-Dichlorophenyl)methoxy]acetic acid](/img/structure/B14351108.png)
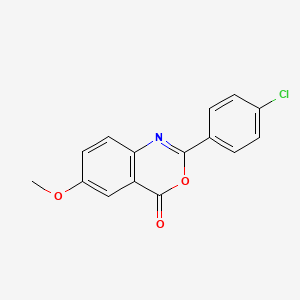
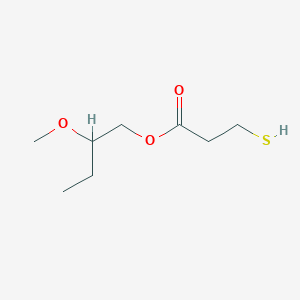
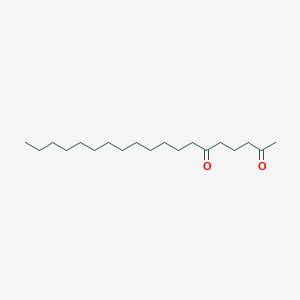
![4-{2-[(Trimethylsilyl)oxy]ethyl}azetidin-2-one](/img/structure/B14351131.png)
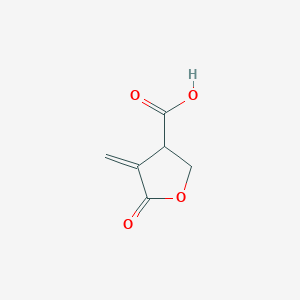
![[1-Methyl-3-(propan-2-yl)cyclopentyl]methanol](/img/structure/B14351148.png)
